N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked via an ethyl group to an indole-3-carboxamide moiety. The thieno-pyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, which is known for its pharmacological versatility, including anti-inflammatory, anticancer, and kinase inhibitory activities . The indole group, a privileged structure in medicinal chemistry, enhances binding interactions with biological targets such as enzymes and receptors . This compound’s synthesis likely involves cyclocondensation strategies similar to those reported for related thieno-pyrimidine derivatives, where 1,4-binucleophiles react with electrophilic building blocks like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(12-9-19-13-4-2-1-3-11(12)13)18-6-7-21-10-20-14-5-8-24-15(14)17(21)23/h1-5,8-10,19H,6-7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMSVVQXBOWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Thienopyrimidine Moiety
The synthesis typically begins with the formation of the thienopyrimidine ring through a series of cyclization reactions involving thiophene and pyrimidine precursors.
Reaction conditions often require the use of strong bases and dehydrating agents at elevated temperatures.
Synthesis of the Indole Moiety
The indole ring is synthesized using Fischer indole synthesis or other modern indole synthesis methods.
Common conditions include acidic catalysts and heating to facilitate the cyclization of phenylhydrazine and ketone derivatives.
Coupling of Moieties
The final step involves the coupling of the thienopyrimidine and indole moieties through a suitable linker, often using amide bond formation techniques.
Reaction conditions may involve coupling reagents like EDC or HATU and bases like DIPEA in anhydrous solvents.
Industrial Production Methods
Industrial-scale production would involve optimizing these steps for higher yields, purity, and cost-effectiveness. This typically includes:
Using scalable solvents and reagents.
Employing automated synthesis and purification techniques.
Ensuring compliance with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation at the indole ring, yielding indole-2,3-dione derivatives.
Common oxidizing agents include KMnO₄ and PCC.
Reduction
Reduction can occur at the carbonyl group of the thienopyrimidine ring.
Typical reducing agents are LiAlH₄ or NaBH₄.
Substitution
Substitution reactions can take place on the indole nitrogen or the ethyl linker.
Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: KMnO₄, PCC, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Bases: K₂CO₃, NaOH, DIPEA.
Solvents: THF, DCM, DMF, methanol.
Major Products Formed from These Reactions
Oxidation products: Indole-2,3-dione derivatives.
Reduction products: Alcohols or secondary amines.
Substitution products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Serves as a building block for synthesizing more complex molecules.
Used in studying reaction mechanisms involving heterocyclic compounds.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules such as DNA and proteins.
Medicine
Explored as a candidate for drug development, particularly in anticancer research.
Studied for its potential therapeutic effects on various diseases.
Industry
Used in the development of new materials with specific chemical properties.
Potentially applicable in the agrochemical sector for developing new pesticides or herbicides.
Mechanism of Action
The precise mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide varies depending on its application. In medicinal chemistry, it may:
Inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
Interact with cellular receptors, modulating signal transduction pathways.
Affect gene expression by intercalating into DNA or RNA structures.
Comparison with Similar Compounds
Structural Comparisons
A comparative analysis of structural analogs highlights key differences in ring systems, substituents, and biological activities:
Key Observations :
- Ring Fusion Position: The target compound’s thieno[3,2-d]pyrimidine scaffold differs from thieno[2,3-d]pyrimidines (e.g., c-Met inhibitors in ) in ring fusion, which may alter target selectivity .
- Substituent Effects: The indole-3-carboxamide group distinguishes it from sulfonamide-substituted benzothieno-pyrimidines (), which exhibit anti-inflammatory activity via COX-2 suppression. The indole moiety may confer affinity for different targets, such as serotonin receptors or tubulin .
- Synthetic Routes: The target compound’s synthesis likely parallels methods for annulated pyrimidines (), whereas benzothieno-pyrimidines () use thiourea intermediates, affecting scalability and purity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Thieno-pyrimidine cores are generally resistant to oxidation, but the ethyl linker could introduce metabolic vulnerability via CYP450-mediated cleavage .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the thieno[3,2-d]pyrimidine core linked to an indole moiety via an ethyl group. The molecular formula is C14H14N4O2S, with a molecular weight of approximately 302.35 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The introduction of the ethyl linker is performed using alkylation techniques.
- Coupling with Indole Moiety : Finally, coupling reactions are utilized to attach the indole-3-carboxamide group.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that thieno-pyrimidine derivatives can inhibit the growth of various cancer cell lines, including liver (HepG-2) and colon cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 | 5.0 | |
| Similar Thieno-Pyrimidine Derivative | Colon Cancer | 8.0 |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that thieno-pyrimidine derivatives exhibit activity against both bacterial and fungal pathogens. For example, compounds structurally related to this compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the low µg/mL range .
Study on Antitumor Activity
In a study evaluating various indole derivatives for their antitumor activity, compounds similar to this compound demonstrated significant cytotoxic effects against pediatric glioblastoma KNS42 cells. The most potent analogs exhibited IC50 values ranging from 2.34 to 9.06 µM, indicating strong potential for further development as therapeutic agents .
Antimicrobial Screening
A recent screening of a library of synthetic compounds revealed that derivatives containing the thieno-pyrimidine core showed effective antimicrobial properties against a range of pathogens including C. neoformans and MRSA. Notably, one compound exhibited an MIC of 0.25 µg/mL against MRSA, highlighting the potential for clinical applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
